2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)16-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRLVMOTKTVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-(piperidin-1-yl)aniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Antibiofilm Chalcone-Propanamide Hybrids
Compounds such as (E)-3-(Piperidin-1-yl)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)propanamide (7a–7c in ) share the piperidinyl-propanamide core but incorporate chalcone (α,β-unsaturated ketone) groups. Key differences and activities include:
- Substituent Effects :
- 7a (4-Cl substitution): IC₅₀ = 2.4 ± 0.10 µM against S. aureus biofilms.
- 7b (4-OCH₃ substitution): IC₅₀ = 4.9 ± 0.21 µM.
- 7c (bulky 3,4,5-trimethoxy substitution): Reduced activity (IC₅₀ = 8.6 ± 0.22 µM).
The electron-withdrawing Cl group enhances antibiofilm potency compared to electron-donating OCH₃ .
Table 1 : Antibiofilm Activity of Piperidinyl-Propanamide Derivatives
| Compound | R-Substituent | IC₅₀ (µM) |
|---|---|---|
| 7a | 4-Cl | 2.4 ± 0.10 |
| 7b | 4-OCH₃ | 4.9 ± 0.21 |
| 7c | 3,4,5-OCH₃ | 8.6 ± 0.22 |
Thiazole-Containing Analogs
2-Methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide () replaces the piperidinyl group with a thiazole ring. Thiazoles enhance metabolic stability and binding to kinases or antimicrobial targets.
Antiandrogenic Propanamides: Flutamide and Derivatives
Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, ) is a clinically used antiandrogen. Structural comparisons:
- Electron-Withdrawing Groups: Flutamide’s nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase electrophilicity, enhancing receptor binding but also susceptibility to metabolic reduction (e.g., conversion to FLU-6, a toxic metabolite) .
- Piperidinyl vs. Nitro Groups : The piperidinyl group in 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide may reduce cytotoxicity compared to flutamide’s nitro metabolite, though antiandrogenic activity remains untested .
Opioid-Related Propanamides
Fentanyl analogs like N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide () share the propanamide-piperidine scaffold but feature a 4-piperidinyl (vs. 1-piperidinyl) substitution and phenylethyl groups. These modifications confer μ-opioid receptor agonism, unlike the target compound, which lacks opioid activity .
Sulfonamide and Sulfonyl Derivatives
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide () introduces sulfonyl and sulfur groups, increasing molecular weight (MW = 412.5 g/mol) and polarity. Such derivatives may exhibit improved solubility but reduced membrane permeability compared to the target compound (MW ≈ 260 g/mol) .
Boronate Ester Derivatives
2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide () contains a boronate ester, enabling use in Suzuki-Miyaura couplings. While pharmacologically inert, this highlights structural versatility for prodrug strategies .
Key Research Findings and Implications
- Biofilm Inhibition : Piperidinyl-propanamides with electron-withdrawing substituents (e.g., 4-Cl) show promise against S. aureus biofilms, outperforming methoxy-substituted analogs .
- Metabolic Stability : The absence of nitro groups (cf. flutamide) may reduce metabolic toxicity in the target compound .
- Structural Flexibility : Substitutions with thiazole or sulfonyl groups offer avenues for tuning solubility and target engagement .
Biological Activity
2-Methyl-N-[4-(piperidin-1-yl)phenyl]propanamide, a compound belonging to the class of piperidine derivatives, has garnered attention in scientific research due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.
Chemical Structure and Properties
The chemical formula for 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide is , indicating a complex structure that facilitates various interactions within biological systems. The presence of the piperidine ring is particularly significant as it contributes to the compound's pharmacological properties.
The biological activity of 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide is primarily attributed to its ability to interact with specific molecular targets within the body. The piperidine moiety allows for hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their activity. This interaction can alter enzyme functions and lead to various biological effects, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide. Its effectiveness against various bacterial strains has been documented, showcasing its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of 2-Methyl-N-[4-(piperidin-1-yl)phenyl]propanamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Moderate activity observed |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
Case Studies and Research Findings
Several studies have investigated the biological effects of piperidine derivatives, including 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide:
- Study on Analgesic Properties : Research indicated that compounds in the piperidine series demonstrated high affinity for μ-opioid receptors, suggesting potential analgesic properties comparable to established opioids like morphine . The study found that modifications in the piperidine structure could enhance potency and selectivity.
- Antifungal Activity : In addition to antibacterial effects, some derivatives of piperidine have shown antifungal properties against Candida albicans and other fungal strains. The MIC values ranged from 3.125 to 100 mg/mL, indicating moderate antifungal activity .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that substituents on the piperidine ring significantly influenced biological activity. For instance, electron-donating groups enhanced antibacterial potency while electron-withdrawing groups reduced it .
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-[4-(piperidin-1-yl)phenyl]propanamide, and how can purity be validated?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or amide coupling. A typical approach involves reacting 4-(piperidin-1-yl)aniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification is achieved using column chromatography or HPLC (≥98% purity, as in ). Characterization requires NMR (¹H/¹³C) to confirm the amide bond and piperidine ring, alongside mass spectrometry for molecular weight verification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: While specific toxicity data for this compound is limited, structurally similar piperidine derivatives (e.g., fentanyl analogs) require stringent precautions. Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact . Storage should follow guidelines for hygroscopic or light-sensitive compounds, ideally in inert atmospheres at 2–8°C .
Q. Which analytical techniques are optimal for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: Resolves piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak (C₁₅H₂₂N₂O, calculated m/z 262.1785) .
- X-ray Crystallography: Optional for absolute stereochemistry determination if crystalline .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like Gaussian or ORCA model intermediates, while machine learning algorithms (e.g., ICReDD’s workflow) prioritize reaction conditions (solvent, catalyst) based on thermodynamic feasibility . For example, piperidine ring conformation analysis can guide steric hindrance mitigation during amide bond formation .
Q. What strategies resolve contradictions in yield data between experimental and computational models?
Methodological Answer: Discrepancies often arise from unaccounted solvent effects or catalyst deactivation. Validate computational predictions by:
Q. How does the compound interact with neurotransmitter receptors, and what assays validate these interactions?
Methodological Answer: Piperidine derivatives often target dopamine, serotonin, or opioid receptors. Use:
- Radioligand Binding Assays: Compete with [³H]spiperone (D2 receptor) or [³H]8-OH-DPAT (5-HT1A) to measure IC₅₀ values .
- Functional Assays: Calcium flux (FLIPR) or cAMP accumulation in transfected HEK293 cells .
- Molecular Dynamics Simulations: Predict binding poses in receptor active sites (e.g., μ-opioid receptor homology models) .
Q. What are the metabolic stability challenges, and how can they be addressed?
Methodological Answer: The methyl group and piperidine ring may undergo CYP450-mediated oxidation. Assess stability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
